Cas no 1148113-53-4 ((R,R,R)-Aprepitant)
(R,R,R)-Aprepitant is a stereoisomer of the neurokinin-1 (NK1) receptor antagonist aprepitant, specifically characterized by its (R,R,R) configuration. This compound exhibits high selectivity and potency in blocking the NK1 receptor, which plays a key role in emetic signaling pathways. Its well-defined stereochemistry ensures consistent binding affinity and pharmacokinetic properties, making it valuable for research in antiemetic drug development and central nervous system (CNS) studies. The (R,R,R) configuration may offer advantages in metabolic stability and receptor interaction compared to other stereoisomers. This compound is primarily used in preclinical investigations to explore the structure-activity relationships of NK1 antagonists and their potential therapeutic applications.
(R,R,R)-Aprepitant structure
Product Name:(R,R,R)-Aprepitant
CAS No:1148113-53-4
MF:C23H21F7N4O3
MW:534.426669836044
MDL:MFCD23704633
CID:836186
PubChem ID:135925275
Update Time:2025-06-07
(R,R,R)-Aprepitant Chemical and Physical Properties
Names and Identifiers
-
- Aprepitant trans-1-enantiomer
- (R,R,R)-Aprepitant
- (1R,2R,3R)-Aprepitant
- 5-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
- 3-[[(2R,3R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
- 5-[[(2R,3R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
- Aprepitant Related Compound A
- CHEMBL3349013
- 3H-1,2,4-Triazol-3-one, 5-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-; (R,R,R)-Aprepitant; Aprepitant Related Compound A (USP); Aprepitant Related Compound A
- 3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
- NCGC00181785-01
- DTXSID40676985
- 5-(((2R,3R)-2-((R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-3-(4-FLUOROPHENYL)MORPHOLINO)METHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE
- 1148113-53-4
- AKOS037645094
- 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
- 3-(((2R,3R)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
- AS-57054
- AKOS025149371
- W19477
- C23H21F7N4O3
- 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one ((R,R,R)-Aprepitant)
-
- MDL: MFCD23704633
- Inchi: 1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1
- InChI Key: ATALOFNDEOCMKK-TVNIXMEMSA-N
- SMILES: FC1C=CC(=CC=1)[C@@H]1[C@@H](O[C@H](C)C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)OCCN1CC1=NNC(N1)=O
Computed Properties
- Exact Mass: 534.15000
- Monoisotopic Mass: 534.15018768g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 37
- Rotatable Bond Count: 6
- Complexity: 810
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 75.2Ų
Experimental Properties
- Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: NA
- Boiling Point: NA
- Solubility: Insuluble (1.1E-4 g/L) (25 ºC),
- PSA: 83.50000
- LogP: 5.30230
(R,R,R)-Aprepitant Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: CAUT
(R,R,R)-Aprepitant Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A729785-25mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 25mg |
$ 6027.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1041915-10MG |
Aprepitant Related Compound A |
1148113-53-4 | 10mg |
¥12360.52 | 2025-01-11 | ||
| eNovation Chemicals LLC | D761833-500mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 500mg |
$1295 | 2024-06-07 | |
| eNovation Chemicals LLC | D761833-10mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 10mg |
$1190 | 2025-02-21 | |
| eNovation Chemicals LLC | D761833-5mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 5mg |
$695 | 2025-02-21 | |
| A2B Chem LLC | AE16539-100mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 100mg |
$460.00 | 2024-04-20 | |
| A2B Chem LLC | AE16539-250mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 250mg |
$860.00 | 2024-04-20 | |
| A2B Chem LLC | AE16539-500mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 500mg |
$1200.00 | 2024-04-20 | |
| A2B Chem LLC | AE16539-1g |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 1g |
$1710.00 | 2024-04-20 | |
| 1PlusChem | 1P008Y0R-100mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 100mg |
$406.00 | 2023-12-26 |
(R,R,R)-Aprepitant Suppliers
Amadis Chemical Company Limited
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(CAS:1148113-53-4)(R,R,R)-Aprepitant
Order Number:A898949
Stock Status:in Stock
Quantity:0.25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:02
Price ($):831.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1148113-53-4)阿瑞吡坦相关物质A
Order Number:LE27024880
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:01
Price ($):discuss personally
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(R,R,R)-Aprepitant Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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- 1185503-00-7(Fosaprepitant Impurity 46)
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